molecular formula C18H26O4 B585367 Isopentyl pentyl phthalate CAS No. 776297-69-9

Isopentyl pentyl phthalate

Cat. No.: B585367
CAS No.: 776297-69-9
M. Wt: 306.402
InChI Key: MCXWUHMDAJQKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to pale yellow oily liquid that is slightly soluble in methanol and soluble in chloroform . This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentyl pentyl phthalate is typically synthesized through an esterification reaction between phthalic acid and a mixture of isopentyl alcohol and pentyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of phthalic anhydride with isopentyl alcohol and pentyl alcohol in the presence of a strong acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then separated and purified using distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Isopentyl pentyl phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Phthalic acid, isopentyl alcohol, pentyl alcohol.

    Oxidation: Phthalic acid, various oxidation products.

    Substitution: Substituted phthalates.

Scientific Research Applications

Isopentyl pentyl phthalate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential toxicological effects and its impact on human health.

    Industry: Widely used in the manufacture of plastics, coatings, and adhesives

Mechanism of Action

The mechanism of action of isopentyl pentyl phthalate primarily involves its role as a plasticizer. It works by embedding itself between the polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can interact with various molecular targets, potentially disrupting endocrine functions and causing other toxicological effects .

Comparison with Similar Compounds

Isopentyl pentyl phthalate is similar to other phthalate esters, such as:

  • Di-n-butyl phthalate (DBP)
  • Diethyl phthalate (DEP)
  • Diisobutyl phthalate (DIBP)
  • Bis(2-ethylhexyl) phthalate (DEHP)

Uniqueness: this compound is unique due to its specific combination of isopentyl and pentyl alcohols, which provides distinct physical and chemical properties compared to other phthalates. Its specific structure allows for unique interactions with polymer chains, making it a valuable plasticizer in certain applications .

Biological Activity

Isopentyl pentyl phthalate (IPP), a member of the phthalate family, is recognized for its potential biological activities. This article examines its biological effects, including anti-cancer properties, toxicity profiles, and interactions with biological systems.

This compound has the chemical formula C18H26O4C_{18}H_{26}O_{4} and a molecular weight of 302.39 g/mol. It is characterized by two isopentyl groups attached to a phthalate backbone, which influences its lipophilicity and biological interactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of IPP. In silico docking studies demonstrated that IPP exhibits significant binding affinity to key proteins involved in cancer progression, specifically inducible nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The binding affinities were recorded at -8.9 kcal/mol for iNOS and -6.6 kcal/mol for NF-κB, indicating a strong potential for inhibiting these pathways involved in inflammation and tumor growth .

Table 1: Binding Affinities of IPP Compared to Other Compounds

CompoundTarget ProteinBinding Affinity (kcal/mol)
n-Pentyl isopentyl phthalateiNOS-8.9
Verbascoside AiNOS-10
MaltopentaoseNF-κB-6.6

These findings suggest that IPP may possess anti-inflammatory and chemopreventive properties, making it a candidate for further investigation in cancer therapeutics.

Toxicity Profile

The safety profile of IPP indicates it may pose certain health risks. According to toxicity classifications, IPP is categorized as a Class IV substance for intravenous administration, indicating moderate toxicity . Specific hazards include:

  • Reproductive Toxicity : Classified as a suspect reproductive hazard (Category 2).
  • Acute Toxicity : Harmful if swallowed or inhaled, with potential symptoms including dizziness and nausea.
  • Skin Irritation : Can cause irritation upon contact with skin.

Table 2: Toxicological Data of this compound

Toxicological EndpointClassification
Reproductive ToxicitySuspect Reproductive Hazard
Acute Toxicity (oral)Harmful
Skin Corrosion/IrritationIrritating
Specific Target Organ ToxicityYes

Pharmacokinetics

This compound demonstrates notable pharmacokinetic properties:

  • Blood-Brain Barrier Permeability : Classified as a BBB permeant, suggesting it can cross into the central nervous system.
  • Cytochrome P450 Interaction : Acts as an inhibitor for CYP1A2, potentially affecting drug metabolism .

Case Study 1: Cytotoxic Effects on Tumor Cells

A study evaluated the cytotoxic effects of IPP on various tumor cell lines. Results indicated selective toxicity towards cancer cells while sparing non-tumor cells, supporting its potential use in targeted cancer therapies .

Case Study 2: In Vivo Toxicity Assessment

In vivo studies on rat models revealed that while IPP exhibited some toxic effects, it was relatively selective in its action against tumor cells compared to normal cells, highlighting its therapeutic window .

Properties

IUPAC Name

2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWUHMDAJQKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776297-69-9
Record name 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776297-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-pentyl-isopentylphthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.